molecular formula C4H4Cl4O B8741193 4,4,4-Trichlorobutanoyl chloride CAS No. 64256-07-1

4,4,4-Trichlorobutanoyl chloride

Cat. No.: B8741193
CAS No.: 64256-07-1
M. Wt: 209.9 g/mol
InChI Key: YWNLXVWUSUKEIE-UHFFFAOYSA-N
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Description

It features three chlorine atoms at the terminal carbon (C4) of the butanoyl chain and a reactive acyl chloride group (-COCl) at C1. This structure confers high electrophilicity, making it a valuable intermediate in organic synthesis, particularly for introducing trichlorobutane moieties into pharmaceuticals, agrochemicals, or polymers.

Properties

CAS No.

64256-07-1

Molecular Formula

C4H4Cl4O

Molecular Weight

209.9 g/mol

IUPAC Name

4,4,4-trichlorobutanoyl chloride

InChI

InChI=1S/C4H4Cl4O/c5-3(9)1-2-4(6,7)8/h1-2H2

InChI Key

YWNLXVWUSUKEIE-UHFFFAOYSA-N

Canonical SMILES

C(CC(Cl)(Cl)Cl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs include 4-chlorobutyryl chloride , 4,4,4-trifluoroacetoacetyl chloride , and 4,4,4-trinitrobutyryl chloride . Their differences in substituents influence reactivity, stability, and applications:

Compound Molecular Formula Molecular Weight Substituents Key Properties
4,4,4-Trichlorobutanoyl chloride C₄H₅Cl₄O 215.89* -Cl at C4, C4, C4 High electrophilicity; moderate stability
4-Chlorobutyryl chloride C₄H₆Cl₂O 157.00 -Cl at C4 Moderate reactivity; used in drug synthesis
4,4,4-Trifluoroacetoacetyl chloride C₄H₃ClF₃O₂ 180.51 -CF₃ at C4 Enhanced electronegativity; high reactivity
4,4,4-Trinitrobutyryl chloride C₄H₄ClN₃O₆ 243.55 -NO₂ at C4, C4, C4 Extreme reactivity; explosive

*Calculated based on atomic masses.

Reactivity Trends:
  • Electron-Withdrawing Effects : The -CF₃ group (in trifluoro derivatives) exerts stronger electron withdrawal than -Cl, increasing acyl chloride reactivity toward nucleophiles .
  • Stability: Nitro groups (-NO₂) in 4,4,4-trinitrobutyryl chloride render it highly unstable, requiring specialized handling (e.g., “falling film” distillation to prevent decomposition) .

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